molecular formula C27H31N3O3 B11237680 N-[4-(acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-[4-(acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11237680
M. Wt: 445.6 g/mol
InChI Key: MWCDKRKPXPAYSC-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic spirocyclic compound featuring a unique fusion of a cyclopentane ring and a 1,4-dihydroisoquinoline scaffold. The spiro junction at position 1 of the cyclopentane and position 3' of the isoquinoline creates a rigid three-dimensional structure, which may enhance binding specificity in biological targets. Key functional groups include:

  • 2'-Cyclopentyl substituent: A five-membered alkyl ring that contributes to lipophilicity and steric bulk.
  • 1'-Oxo group: A ketone moiety that may participate in polar interactions or redox activity.

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C27H31N3O3/c1-18(31)28-19-12-14-20(15-13-19)29-25(32)24-22-10-4-5-11-23(22)26(33)30(21-8-2-3-9-21)27(24)16-6-7-17-27/h4-5,10-15,21,24H,2-3,6-9,16-17H2,1H3,(H,28,31)(H,29,32)

InChI Key

MWCDKRKPXPAYSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopentane ring system. The acetylamino group is then added through an acetylation reaction, and the final product is obtained after purification and characterization.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

In medicine, N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its unique structure makes it a valuable tool for studying structure-activity relationships in drug design.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents on the spiro-isoquinoline core or the terminal functional group. Below is a detailed comparison based on evidence from spirocyclic derivatives and related carboxamides:

Table 1: Structural and Functional Comparison of Spiro-Isoquinoline Derivatives

Compound Name Substituent at 2' Position Terminal Functional Group Core Structure Key Features
N-[4-(Acetylamino)phenyl]-2'-cyclopentyl-...-4'-carboxamide (Target) Cyclopentyl Carboxamide Spiro[cyclopentane-isoquinoline] Enhanced solubility due to carboxamide; moderate lipophilicity from cyclopentyl.
2'-Cyclohexyl-1'-oxo-...-4'-carboxylic acid Cyclohexyl Carboxylic acid Spiro[cyclopentane-isoquinoline] Higher lipophilicity (cyclohexyl); reduced solubility (acid vs. carboxamide).
2'-Isobutyl-1'-oxo-...-4'-carboxylic acid Isobutyl Carboxylic acid Spiro[cyclopentane-isoquinoline] Flexible branched chain; lower steric hindrance than cyclic alkyl groups.
N-(4-Sulfamoylphenyl)-2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]ethanamide N/A Cyano-carboxamide Non-spiro, linear Aromatic hydrazine backbone; high polarity due to sulfamoyl and cyano groups.

Key Findings:

Substituent Effects: Cyclopentyl vs. Isobutyl: The branched chain in isobutyl derivatives introduces flexibility, which may reduce binding affinity compared to rigid cyclic alkyl groups .

Functional Group Impact: Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (e.g., the target compound) exhibit better solubility in polar solvents and enhanced hydrogen-bonding capacity compared to carboxylic acids, which may ionize at physiological pH . Aromatic Modifications: Compounds with sulfamoyl or cyano groups (e.g., ) show distinct electronic profiles, favoring interactions with charged or polar binding sites .

Synthetic Accessibility :

  • Spirocyclic compounds often require multistep syntheses involving cyclization (e.g., via diazonium coupling in ) or transition-metal catalysis . The target compound’s carboxamide group may be introduced via amide coupling, a well-established procedure .

Safety and Handling: Limited data are available for the target compound, but cyclohexyl analogs () emphasize standard laboratory precautions (e.g., avoiding inhalation, using PPE), suggesting similar handling requirements for the cyclopentyl derivative .

Research Implications and Gaps

  • Comparative studies with cyclohexyl or isobutyl analogs could elucidate structure-activity relationships.
  • Optimization Strategies : Replacing the carboxylic acid in analogs () with a carboxamide group (as in the target) may balance solubility and target engagement.

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